molecular formula C13H19NO B046670 (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 127641-25-2

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No. B046670
CAS RN: 127641-25-2
M. Wt: 205.3 g/mol
InChI Key: FZVHJGJBJLFWEX-AAEUAGOBSA-N
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Description

Chiral molecules, such as "(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol," play a critical role in medicinal chemistry due to their specificity in biological interactions. The stereochemistry of such compounds can significantly affect their pharmacological profile, making the study of their synthesis, structure, and properties essential for drug development and chemical research.

Synthesis Analysis

The synthesis of chiral molecules often involves methods that ensure the retention of stereochemistry, such as asymmetric synthesis or chiral resolution. For example, the asymmetric synthesis of related compounds has been described using various chiral auxiliaries and catalysts to achieve high enantiomeric excesses, indicating that similar strategies might be applicable for the synthesis of "(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol" (Kulig et al., 2001).

Safety and Hazards

The safety, risk, hazard, and MSDS information for “(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol” is not available in the search results .

properties

IUPAC Name

(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHJGJBJLFWEX-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446061
Record name (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

CAS RN

56571-92-7, 127641-25-2
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056571927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127641252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1- propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, THREO-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIS9Q321LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol in organic synthesis?

A1: (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol acts as a chiral ligand in various enantioselective reactions. It has been successfully employed in the enantioselective addition of:

  • Dialkylzinc reagents to aldehydes: This reaction allows for the synthesis of chiral secondary alcohols, important building blocks for various pharmaceuticals and biologically active compounds. []
  • Alkynes to aromatic aldehydes: This reaction, often catalyzed by zinc salts, enables the construction of chiral propargylic alcohols, versatile intermediates in organic synthesis. []
  • Lithium acetylides to aromatic ketones: This approach facilitates the synthesis of chiral tertiary alcohols bearing an alkyne functionality, which can be further elaborated into complex molecules. []

Q2: Can you explain the proposed mechanism of (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol in the enantioselective alkynylation of aryl trifluoromethyl ketones?

A2: While a precise mechanism is still under investigation, research focusing on the synthesis of Efavirenz, an HIV reverse transcriptase inhibitor, provides insights. [] It is proposed that (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol coordinates to the zinc reagent, influencing the facial selectivity during the addition to the ketone. Optimization studies suggest that factors like reagent stoichiometry and reaction conditions significantly impact the reaction outcome, highlighting the complexity of the catalytic cycle. []

Q3: How does (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol contribute to the enantioselective Reformatsky reaction?

A3: (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol has proven valuable in developing both one-pot and two-step enantioselective Reformatsky reactions utilizing ethyl iododifluoroacetate. [] The chiral ligand facilitates the formation of a chiral Reformatsky reagent, which then reacts with ketones to yield α,α-difluoro-β-hydroxy esters with high enantioselectivities (up to 91% ee). This methodology is particularly useful for generating fluorinated chiral centers, highly sought-after in medicinal chemistry. []

Q4: What is the significance of the structural features of (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol in its function as a chiral ligand?

A4: (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol possesses key structural features contributing to its effectiveness:

  • Chiral centers: The two chiral centers on the molecule are crucial for inducing enantioselectivity in the reactions it catalyzes. []
  • Nitrogen atom: The nitrogen atom in the pyrrolidine ring acts as a Lewis base, allowing coordination to metal centers like zinc. This coordination is vital for forming a chiral environment around the metal, influencing the stereochemical outcome of the reaction. [, ]
  • Steric bulk: The phenyl and methyl substituents provide steric hindrance, further enhancing the chiral environment around the metal center and leading to higher enantioselectivities. []

Q5: What are some analytical techniques used to characterize and quantify (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol?

A5: Several analytical techniques are employed for characterizing and quantifying (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the compound's structure and purity. []
  • Elemental Analysis: This technique helps confirm the compound's elemental composition and purity. []
  • Optical Rotation: Measurement of the optical rotation using a polarimeter helps determine the specific rotation ([α]D25) and assess the enantiomeric purity of the compound. []

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